Cy-AMP1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KGAPCAKKPCCGPLGHYKVDCSTIPDYPCCSKYGFCGSGPQYCG |
Origin of Product |
United States |
Isolation and Biochemical Characterization of Cy Amp1
Initial Biochemical Properties
Determination of Molecular Mass The molecular mass of Cy-AMP1 has been determined through biochemical analysis. Using techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), the molecular mass of this compound was found to be 4583.2 Da.nih.govbocsci.combocsci.comscience.govThis determination is a fundamental step in characterizing a newly isolated peptide.
Molecular Mass of this compound
| Compound | Molecular Mass (Da) | Method |
| This compound | 4583.2 | MALDI-TOF MS |
Analysis of Amino Acid Composition
The analysis of the amino acid composition is a critical step in the biochemical characterization of peptides, providing insights into their structural features and potential functions. The amino acid sequence of this compound has been determined as KGAPCAKKPCCGPLGHYKVDCSTIPDYPCCSKYGFCGSGPQYCG. cpu-bioinfor.org This sequence reveals that this compound is composed of 44 amino acid residues. cuhk.edu.cn
A notable feature of the this compound sequence is its cysteine content. The peptide contains eight cysteine residues. uprm.educuhk.edu.cn Furthermore, the sequence includes two continuous sequences of cysteine residues (PCC and PCC). uprm.edu Analysis of the full amino acid sequence provides a detailed breakdown of the constituent amino acids.
| Amino Acid | Count | Percentage (%) |
| Alanine (A) | 3 | 6.8 |
| Cysteine (C) | 8 | 18.2 |
| Aspartic Acid (D) | 2 | 4.5 |
| Phenylalanine (F) | 1 | 2.3 |
| Glycine (G) | 6 | 13.6 |
| Histidine (H) | 1 | 2.3 |
| Isoleucine (I) | 1 | 2.3 |
| Lysine (K) | 4 | 9.1 |
| Leucine (L) | 1 | 2.3 |
| Proline (P) | 4 | 9.1 |
| Glutamine (Q) | 1 | 2.3 |
| Arginine (R) | 0 | 0.0 |
| Serine (S) | 3 | 6.8 |
| Threonine (T) | 1 | 2.3 |
| Valine (V) | 2 | 4.5 |
| Tyrosine (Y) | 2 | 4.5 |
Table 1: Amino Acid Composition of this compound based on sequence analysis.
Research findings have indicated that cysteine, glycine, and proline are prominent amino acids in the composition of this compound and Cy-AMP2. nih.gov The high proportion of cysteine residues, particularly the presence of multiple disulfide bonds formed by these cysteines, is characteristic of plant defensins and contributes to the structural stability of the peptide. The specific arrangement and composition of amino acids in this compound are considered to contribute to its unique structural and functional properties, including its antimicrobial activities. uprm.edu
Structural Elucidation and Post Translational Modifications of Cy Amp1
Primary Amino Acid Sequence Analysis
The primary structure of Cy-AMP1 has been determined, revealing key features related to its function and classification.
This compound was purified and sequenced using techniques such as MALDI-TOF MS analysis and reverse-phase HPLC. nih.gov It has a molecular mass of approximately 4583.2 Da. nih.gov A significant proportion of its amino acid residues are cysteine, glycine, and proline. nih.gov
This compound contains eight cysteine residues. uprm.edu The presence and arrangement of these cysteine residues are crucial for its structural integrity and function, particularly in forming disulfide bonds. researchgate.netmdpi.com this compound also contains continuous sequences of cysteine residues (–CC–). tandfonline.com
Secondary and Tertiary Structural Architectures
The three-dimensional structure of this compound is stabilized by disulfide bonds, leading to a characteristic fold.
Plant defensins, including this compound, typically adopt a conserved three-dimensional structure characterized by a cysteine-stabilized α/β (CSαβ) motif. researchgate.netnih.gov This motif consists of one α-helix and a triple-stranded antiparallel β-sheet. nih.gov
While some peptides may adopt an α-helix structure upon binding to negatively charged membranes, this compound, with its high cysteine content, is more likely to form cysteine-stabilized α-β motifs. biorxiv.org
Disulfide bonds, formed between cysteine residues, play a critical role in stabilizing the secondary and tertiary structures of peptides. researchgate.netbiorxiv.orgcabidigitallibrary.orgnih.govbyu.edu this compound contains eight cysteine residues, which are involved in forming disulfide bonds. uprm.edu These bonds are essential for maintaining the stable tertiary structure necessary for antimicrobial activity. tandfonline.com Plant defensins typically form three to four disulfide bridges. nih.govnih.gov The specific pattern of disulfide connectivity in plant defensins contributes to their compact and stable fold. nih.gov
The cysteine-stabilized α-β (CSαβ) motif is a hallmark of plant defensins and some invertebrate defensins. researchgate.netnih.gov This motif is formed by an α-helix and two or three antiparallel β-sheets, stabilized by multiple disulfide bridges. researchgate.net The CSαβ motif is crucial for the antifungal effects of peptides like this compound and Cy-AMP2. biorxiv.org While the precise role of the CSαβ motif is still being investigated, AMPs with this motif have been observed to act via mechanisms such as inhibiting cell-wall formation. researchgate.net
Identification of Key Structural Domains
This compound is suggested to belong to a new hevein-type and/or knottin type of defensin (B1577277), based on its structural and antimicrobial characteristics. uprm.edu It contains a chitin-binding domain. uprm.edunih.govmdpi.commdpi.com The chitin-binding capability of this compound is considered essential for its antifungal activity. nih.govmdpi.commdpi.com
The unique structures of this compound and Cy-AMP2 contribute to understanding structure-function relationships in plant antibacterial peptides. uprm.edu
Table 1: Key Structural Features of this compound
| Feature | Description |
| Molecular Mass | Approximately 4583.2 Da nih.gov |
| Amino Acid Composition | Rich in cysteine, glycine, and proline nih.gov |
| Cysteine Residues | Eight cysteine residues uprm.edu |
| Disulfide Bonds | Involved in forming disulfide bonds for structural stability researchgate.netbiorxiv.orgcabidigitallibrary.orgnih.gov |
| Structural Motif | Cysteine-stabilized α-β (CSαβ) motif researchgate.netnih.gov |
| Secondary Structure | Contains α-helix and β-sheet elements researchgate.netnih.gov |
| Structural Classification | Plant defensin family, potentially hevein-type/knottin type nih.govuprm.edu |
| Functional Domain | Chitin-binding domain uprm.edunih.govmdpi.commdpi.com |
Characterization of the Chitin-Binding Domain (CBD)
A key structural feature of this compound is the presence of a chitin-binding domain (CBD). cpu-bioinfor.orgnih.govnih.gov This domain facilitates the interaction of this compound with chitin (B13524), a major structural component of fungal cell walls and arthropod exoskeletons. Research findings highlight the critical role of the CBD in the antifungal activity of this compound. nih.govnih.gov Studies involving mutations in this compound have demonstrated that the loss of chitin-binding ability leads to a marked decrease in its antifungal efficacy when compared to the native peptide. nih.gov This indicates that binding to chitin in the fungal cell wall is an essential step in the mechanism by which this compound exerts its fungicidal effects. The CBD found in this compound is reported to be conserved in knottin-type and hevein-type antimicrobial peptides, suggesting a shared evolutionary origin and mechanism of action among these peptide families in targeting chitin-containing pathogens. nih.gov
Molecular Mechanisms of Action of Cy Amp1 Against Pathogenic Microorganisms
Antifungal Mechanisms
The antifungal activity of Cy-AMP1 is closely linked to its interaction with fungal cell wall components, primarily chitin (B13524). nih.govmdpi.comnih.gov
The Essential Role of Chitin-Binding in Antifungal Activity
Studies have demonstrated that the chitin-binding capability of this compound is essential for its antifungal activity. nih.govmdpi.comnih.gov this compound possesses a conserved chitin-binding domain, which is also found in other antimicrobial peptides and chitin-binding proteins. nih.gov Mutational analysis of this compound has shown that peptides losing their chitin-binding ability exhibit a marked decrease in antifungal activity compared to the native peptide. nih.gov This suggests that binding to chitin, a major structural component of fungal cell walls, is a critical initial step in the mechanism by which this compound inhibits fungal growth. mdpi.commdpi.comnih.gov
Interactions with Fungal Cell Wall Components and Subsequent Effects
Hevein-like peptides, including this compound, are thought to inhibit fungal growth by interfering with cell wall biosynthesis through their chitin-binding properties. nih.govmdpi.com The binding of these peptides to chitin oligomers is hypothesized to disrupt fungal cell wall morphogenesis. mdpi.com While the exact downstream effects following chitin binding are still being investigated, the interaction with the fungal cell wall is considered critical for activity. nih.gov Some studies suggest that interaction with cell wall components can also influence the kinetics of membrane permeabilization. nih.gov
Antibacterial Mechanisms
This compound also exhibits antibacterial activity, and its mechanisms against bacteria appear to differ from its antifungal action, as the chitin-binding domain is not essential for antibacterial activity. nih.govnih.gov
Interaction with Bacterial Cell Membranes: Electrostatic and Hydrophobic Contributions
Antimicrobial peptides like this compound typically interact with bacterial cell membranes through a combination of electrostatic and hydrophobic forces. researchgate.netmdpi.com this compound contains positively charged amino acid residues and hydrophobic residues. researchgate.net The initial interaction is often driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell membrane, such as anionic phospholipids. researchgate.netmdpi.comfrontiersin.orgopenaccessjournals.com Following this initial attraction, hydrophobic interactions between the peptide's hydrophobic regions and the lipid components of the membrane facilitate the insertion of the peptide into the bilayer. mdpi.comfrontiersin.org These interactions are suggested to play an important role in the antimicrobial activity of this compound. researchgate.net
Mechanisms of Membrane Permeabilization and Disruption (e.g., Pore Formation, Bilayer Perturbation)
A common mechanism of action for many antimicrobial peptides is the disruption and permeabilization of bacterial cell membranes. mdpi.comopenaccessjournals.comnih.gov This can occur through various models, including pore formation (such as the barrel-stave or toroidal models) or the carpet model, which involves the accumulation of peptides on the membrane surface leading to destabilization and lysis. openaccessjournals.comnih.govfrontiersin.orgfrontiersin.orgplos.org Studies on related antimicrobial peptides suggest that they can increase the permeability of lipid membranes either by forming ion channels or by perturbing the structure of the lipid bilayer, ultimately leading to cell death. researchgate.net While specific detailed studies on this compound's membrane permeabilization mechanism were not extensively found, the general principles for cationic and amphipathic AMPs involving membrane disruption are likely applicable. mdpi.comfrontiersin.orgfrontiersin.orgplos.org Some AMPs can cause membrane depolarization, which can affect the physiological function of bacteria. frontiersin.org
Exploration of Intracellular Target Interactions (e.g., DNA binding, macromolecular synthesis inhibition)
Beyond membrane disruption, some antimicrobial peptides have been reported to have intracellular targets. researchgate.netmdpi.com These can include interactions with DNA, inhibition of protein synthesis, or interference with other essential intracellular processes. mdpi.comfrontiersin.orgresearchgate.net While the primary mechanism of action for many AMPs, including potentially this compound, involves membrane interaction, some peptides can translocate across the membrane and exert effects on intracellular components. mdpi.comoup.comnih.gov For example, some AMPs have been shown to inhibit DNA synthesis or protein synthesis. mdpi.commdpi.comapsnet.org Research on this compound suggests that while its chitin-binding is crucial for antifungal activity, its antibacterial activity does not solely rely on this interaction, potentially indicating other targets. nih.gov Some studies on related AMPs highlight the possibility of intracellular accumulation and inhibition of processes like cell wall synthesis or interference with intracellular biosynthesis of DNA, RNA, and protein, particularly at lethal concentrations. researchgate.netnih.gov However, specific detailed research findings definitively identifying intracellular targets of this compound were not prominently available in the search results.
Cellular and Physiological Consequences in Target Organisms
The cellular and physiological consequences induced by this compound in target microorganisms primarily involve interactions with the cell membrane and, in the case of fungi, the cell wall component chitin. This compound contains positively charged and hydrophobic amino acid residues, which are suggested to play important roles in its antimicrobial activity through electrostatic and hydrophobic interactions. nih.gov
Studies have indicated that the chitin-binding capability of this compound is essential for its antifungal activity. cpu-bioinfor.orgasm.org This suggests that binding to chitin in the fungal cell wall is a significant factor in inhibiting fungal growth. cpu-bioinfor.orgasm.org While the chitin-binding domain is crucial for antifungal effects, it appears to be less critical for antibacterial activity. cpu-bioinfor.org This indicates that this compound may employ different mechanisms or target different structures when acting against bacteria compared to fungi.
Antimicrobial peptides, in general, often exert their effects by disrupting the integrity of microbial cell membranes, leading to membrane depolarization and leakage of intracellular components. asm.orguniprot.org This membrane interaction can alter the physiological function of bacteria. uniprot.org While direct experimental data detailing the membrane disruption mechanism specifically for this compound was not found in the consulted literature, its nature as a cationic and amphipathic peptide, characteristic of many membrane-targeting AMPs, suggests this as a potential mode of action against bacteria. asm.org
Impact on Microbial Respiration and Metabolic Processes
Detailed research findings specifically elucidating the direct impact of this compound on microbial respiration rates or specific metabolic processes in target microorganisms were not available in the consulted sources.
Antimicrobial peptides can influence microbial metabolism through various mechanisms, including disrupting membrane potential, inhibiting essential enzymes, or interfering with biosynthesis pathways. For example, some AMPs have been reported to inhibit DNA and protein synthesis. Metabolic pathways, such as those related to the tricarboxylic acid (TCA) cycle and biosynthesis of essential molecules, are known to be linked to bacterial resistance mechanisms against AMPs in a general context. However, the specific effects of this compound on these processes have not been detailed in the examined literature.
Induction of Reactive Oxygen Species (ROS) in Target Cells
Specific detailed research findings on the direct induction of Reactive Oxygen Species (ROS) in target microbial cells by this compound were not found in the consulted literature.
Structure Activity Relationship Sar Studies of Cy Amp1
The Pivotal Influence of Specific Amino Acid Residues on Biological Activity
Contribution of Cysteine, Glycine, and Proline Content to Potency
A defining characteristic of Cy-AMP1 is its remarkably high content of cysteine, glycine, and proline residues, which collectively account for approximately half of its amino acid composition. researchgate.net
The numerous cysteine residues are fundamental to the peptide's stability and tertiary structure. They form multiple disulfide bonds, creating a compact and rigid framework. This structural rigidity is crucial for resisting proteolytic degradation by host and microbial enzymes, thereby enhancing the peptide's bioavailability and duration of action at the site of infection.
Glycine , with its small and flexible nature, imparts a degree of conformational adaptability to the peptide backbone. This flexibility allows this compound to adopt a precise three-dimensional shape required for optimal interaction with its microbial targets.
While the high prevalence of these residues is a known characteristic, specific quantitative studies directly correlating the percentage of cysteine, glycine, and proline in this compound to the degree of its antimicrobial potency are an area for further investigation.
The Dual Role of Charge and Hydrophobicity in Antimicrobial Efficacy
Like many antimicrobial peptides, the activity of this compound is significantly influenced by the interplay of electrostatic and hydrophobic interactions. nih.gov The peptide contains positively charged amino acid residues, which facilitate its initial binding to the negatively charged components of microbial cell surfaces, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov This electrostatic attraction is the first critical step in the antimicrobial action, concentrating the peptide on the microbial membrane.
Following this initial binding, the hydrophobic residues of this compound are thought to interact with the lipid bilayer of the microbial membrane. This hydrophobic interaction is believed to be a key driver in disrupting the membrane's integrity, leading to increased permeability and ultimately, cell death. nih.gov The amphipathic nature of this compound, with distinct hydrophilic (charged) and hydrophobic regions, is therefore crucial for its membrane-disrupting mechanism.
The following table summarizes the key amino acid characteristics and their proposed contributions to this compound's activity:
| Amino Acid Characteristic | Contribution to Antimicrobial Potency |
| High Cysteine Content | Forms multiple disulfide bonds, ensuring structural stability and resistance to proteolysis. |
| High Glycine Content | Provides conformational flexibility, allowing for optimal binding to microbial targets. |
| High Proline Content | Induces turns in the peptide backbone, contributing to the unique and stable tertiary structure. |
| Positively Charged Residues | Mediate initial electrostatic attraction to negatively charged microbial cell surfaces. |
| Hydrophobic Residues | Drive the insertion into and disruption of the microbial cell membrane's lipid bilayer. |
Conformational Prerequisites for Antimicrobial Function
The specific three-dimensional arrangement of this compound is not merely a consequence of its amino acid sequence but a fundamental requirement for its biological activity. The precise folding of the peptide creates the necessary spatial distribution of charged and hydrophobic residues for effective microbial interaction.
Correlation Between Secondary/Tertiary Structure and Observed Activity
This compound is a member of the hevein-like family of peptides, which are characterized by a conserved, compact structure. This structure typically consists of antiparallel beta-strands and alpha-helical regions, all stabilized by a network of disulfide bridges. This well-defined tertiary structure is essential for the antimicrobial function of this compound.
The spatial arrangement of the peptide brings the key amino acid residues into the correct orientation to interact with microbial membranes. The folding pattern ensures that the cationic and hydrophobic residues are segregated on opposite faces of the molecule, creating the amphipathic character that is vital for membrane permeabilization. Any significant disruption of this tertiary structure would likely lead to a loss of antimicrobial activity, as it would alter the precise positioning of the residues required for binding and membrane disruption.
Probing Function Through Mutational Analysis and Rational Design
To further elucidate the structure-activity relationship of this compound, researchers have employed mutational analysis. By systematically altering specific amino acid residues, it is possible to pinpoint their exact contribution to the peptide's biological function.
Investigating the Impact of Chitin-Binding Domain Mutations
A key feature of this compound is the presence of a chitin-binding domain. Chitin (B13524) is a major structural component of fungal cell walls. Studies involving the creation of mutant versions of this compound have provided profound insights into the role of this domain.
Research has demonstrated that mutations within the chitin-binding domain that lead to a complete loss of chitin-binding ability result in a significant decrease in the antifungal activity of this compound. researchgate.net This finding strongly suggests that the ability to bind to chitin is essential for the peptide's efficacy against fungal pathogens. researchgate.net
Interestingly, these same mutations in the chitin-binding domain have been shown to have little to no effect on the antibacterial activity of this compound. researchgate.net The antimicrobial activity of the mutant peptides against bacteria was nearly identical to that of the native peptide. researchgate.net This differential effect highlights a fascinating aspect of this compound's mechanism of action: its antifungal and antibacterial activities appear to be mediated by distinct molecular interactions. While the chitin-binding domain is crucial for targeting fungi, a different mechanism, likely involving direct membrane disruption independent of chitin binding, is responsible for its antibacterial effects.
The following table summarizes the effects of mutations in the chitin-binding domain of this compound:
| Activity Type | Effect of Chitin-Binding Domain Mutation | Implication |
| Antifungal Activity | Markedly decreased | The chitin-binding domain is essential for antifungal action, likely by targeting the fungal cell wall. researchgate.net |
| Antibacterial Activity | Nearly identical to native peptide | The antibacterial mechanism is independent of the chitin-binding domain and likely involves direct membrane interaction. researchgate.net |
Design Principles for Enhancing or Modifying Activity Through Amino Acid Substitutions
The modification of antimicrobial peptides (AMPs) through amino acid substitution is a fundamental strategy to enhance their efficacy, alter their spectrum of activity, and improve their stability. For this compound, a plant-derived defensin (B1577277) from Cycas revoluta, structure-activity relationship (SAR) studies have elucidated key design principles for modulating its biological functions. Research has primarily focused on the role of specific domains and the impact of targeted amino acid changes on its antifungal and broader antimicrobial activities.
A critical design principle for modifying the activity of this compound revolves around its chitin-binding domain. Chitin, a major structural component of fungal cell walls, is a primary target for many antifungal peptides. This compound possesses a conserved chitin-binding domain that is integral to its mechanism of action against fungal pathogens. nih.gov
Studies involving site-directed mutagenesis have been instrumental in deciphering the functional importance of this domain. By systematically substituting key amino acid residues within the chitin-binding region, researchers have been able to create this compound analogs with altered activity profiles. The primary design principle derived from this research is the selective targeting of the chitin-binding capability to modulate antifungal efficacy. nih.gov
Mutants of this compound designed to disrupt the chitin-binding domain exhibited a complete loss of their ability to bind to chitin. This structural modification had a profound and direct impact on the peptide's antifungal activity, which was observed to be markedly decreased when compared to the native this compound. Conversely, these same amino acid substitutions had a negligible effect on the peptide's broader antimicrobial activity against bacteria. The antibacterial potency of the mutant peptides remained nearly identical to that of the wild-type this compound. nih.gov
These findings underscore a crucial design principle: the antifungal and antimicrobial activities of this compound are mediated by distinct structural determinants. The chitin-binding domain is essential for its antifungal action, while other regions of the peptide are likely responsible for its antibacterial effects. This separation of function allows for the rational design of this compound analogs with tailored activities. For instance, substitutions that enhance the positive charge or amphipathicity of the peptide, without compromising the integrity of the chitin-binding domain, could potentially lead to analogs with broad-spectrum antimicrobial activity. Conversely, to specifically enhance antifungal potency, modifications could be focused on optimizing the interaction with chitin.
The research findings from these amino acid substitution studies are summarized in the table below, illustrating the impact of modifying the chitin-binding domain on the biological activity of this compound.
| Peptide | Modification | Chitin-Binding Ability | Antifungal Activity | Antimicrobial (Antibacterial) Activity |
| Native this compound | Wild-type sequence | Intact | High | Active |
| Mutant this compound | Amino acid substitutions in the chitin-binding domain | Lost | Markedly Decreased | Unchanged |
This data clearly demonstrates that the targeted modification of the chitin-binding domain is a viable strategy for designing this compound analogs with selectively altered antifungal activity. This principle provides a roadmap for the future development of novel antifungal agents based on the this compound scaffold.
Comparative Analysis of Cy Amp1 with Other Plant Antimicrobial Peptides
Structural and Functional Similarities with Related AMPs
Plant defensins and hevein-type peptides are two prominent families of plant AMPs. wikipedia.orgresearchgate.net Plant defensins are cysteine-rich peptides characterized by a conserved cysteine-stabilized αβ-motif (CSαβ) fold. nih.govmdpi.com Hevein-type peptides also contain a chitin-binding domain, which is crucial for their antifungal activity against chitin-containing fungi. researchgate.netmdpi.com Cy-AMP1 exhibits structural and functional features that align it with both plant defensins and hevein-type peptides. nih.govuprm.edu
Homology and Differences with Cy-AMP2 and Cy-AMP3
This compound is purified alongside two other antimicrobial peptides from Cycas revoluta seeds, Cy-AMP2 and Cy-AMP3. nih.gov this compound and Cy-AMP2 have similar molecular masses, 4583.2 Da and 4568.9 Da, respectively, and share similar amino acid sequences, with half of their residues being cysteine, glycine, and proline. nih.gov Their structural and antimicrobial characteristics suggest that both this compound and Cy-AMP2 belong to a novel type of antimicrobial peptide within the plant defensin (B1577277) family. nih.gov
In contrast, Cy-AMP3 has a significantly higher molecular mass of 9275.8 Da and its sequence shows high homology to various lipid transfer proteins. nih.gov While this compound and Cy-AMP2 demonstrate potent antimicrobial activity, Cy-AMP3 exhibits only weak antimicrobial activity. nih.gov This difference in activity correlates with their structural divergence; this compound and Cy-AMP2 are characterized by a chitin-binding domain, which appears essential for their antifungal activity, a feature not as prominent in Cy-AMP3. mdpi.comuprm.edunih.gov
Here is a comparison of the molecular masses of this compound, Cy-AMP2, and Cy-AMP3:
| Peptide | Molecular Mass (Da) |
| This compound | 4583.2 |
| Cy-AMP2 | 4568.9 |
| Cy-AMP3 | 9275.8 |
Comparative Study with Other Plant Defensins and Hevein-Type Peptides (e.g., Ib-AMP1, Dm-AMP1)
This compound also possesses a chitin-binding domain, a characteristic feature of hevein-type peptides. mdpi.comuprm.edunih.gov This domain is considered essential for the antifungal activity of hevein-like AMPs, facilitating interaction with chitin (B13524) in fungal cell walls. researchgate.netmdpi.com
Comparing this compound to other specific plant AMPs like Ib-AMP1 and Dm-AMP1 provides further context. Ib-AMP1 is a unique peptide isolated from Impatiens balsamina, and studies have focused on its structure-function relationships. nih.gov Dm-AMP1, an antifungal plant defensin from Dahlia merckii, is known to interact with sphingolipids in fungal membranes, and this interaction is crucial for its fungicidal action. plos.orgnih.gov While this compound's antifungal activity is strongly linked to its chitin-binding domain, the specific mechanisms of action can vary among different plant defensins and hevein-type peptides. mdpi.comnih.govplos.orgnih.gov Some plant defensins induce membrane permeabilization, while others may target intracellular components or interfere with specific cellular processes. nih.govmdpi.com
Fa-AMP1, isolated from buckwheat (Fagopyrum esculentum), is another example of a plant AMP with broad antimicrobial activity. tandfonline.comresearchgate.net Like this compound and Cy-AMP2, Fa-AMP1 and Fa-AMP2 are basic peptides rich in cysteine and glycine, and their structural and antimicrobial characteristics suggest they belong to a plant defensin family, also possessing features of glycine-rich peptides. tandfonline.comresearchgate.net
Broad-Spectrum Activity Profile
This compound exhibits broad-spectrum antimicrobial activity, effective against a range of plant pathogenic fungi, Gram-positive bacteria, and Gram-negative bacteria. nih.govuprm.educpu-bioinfor.org This broad activity is a valuable trait for plant defense and highlights the potential of this compound as a source for novel antimicrobial agents. nih.govuprm.edu
Efficacy Against Plant Pathogenic Fungi
This compound demonstrates significant efficacy against plant pathogenic fungi. nih.govcpu-bioinfor.org Research indicates that the chitin-binding capability of this compound is essential for its antifungal activity. mdpi.comnih.gov Mutants of this compound that lose their chitin-binding ability show a marked decrease in antifungal activity compared to the native peptide. nih.gov This suggests that the interaction with chitin, a major component of fungal cell walls, is a key mechanism by which this compound exerts its antifungal effects. researchgate.netmdpi.commdpi.com
Studies on this compound and Cy-AMP2 have determined the concentrations required for 50% inhibition (IC50) of the growth of plant pathogenic fungi to be in the range of 7.0-8.9 µg/ml. nih.gov
Here is a table summarizing the IC50 values of this compound and Cy-AMP2 against plant pathogenic fungi:
| Peptide | IC50 Range (µg/ml) Against Plant Pathogenic Fungi |
| This compound | 7.0-8.9 |
| Cy-AMP2 | 7.0-8.9 |
For comparison, Fa-AMP1 and Fa-AMP2 from buckwheat have shown IC50 values ranging from 11 to 36 µg/ml against plant pathogenic fungi. tandfonline.comresearchgate.net
Efficacy Against Gram-Positive and Gram-Negative Bacteria
In addition to its antifungal properties, this compound is also effective against both Gram-positive and Gram-negative bacteria. nih.govuprm.educpu-bioinfor.org The concentrations of this compound and Cy-AMP2 required for 50% inhibition (IC50) of the growth of Gram-positive and Gram-negative bacteria are also within the range of 7.0-8.9 µg/ml. nih.gov This indicates a potent antibacterial activity against a broad spectrum of bacterial species. uprm.educpu-bioinfor.orgfrontiersin.orgecology.dp.ua
Interestingly, while the chitin-binding domain is crucial for this compound's antifungal activity, it appears to be less critical for its antibacterial effects. nih.gov Mutants of this compound that lack chitin-binding ability still maintain antimicrobial activities against bacteria that are nearly identical to the native peptide. nih.gov This suggests that this compound may employ different mechanisms to target bacterial cells compared to fungal cells. mdpi.com
Here is a table summarizing the IC50 values of this compound and Cy-AMP2 against bacteria:
| Peptide | IC50 Range (µg/ml) Against Gram-Positive and Gram-Negative Bacteria |
| This compound | 7.0-8.9 |
| Cy-AMP2 | 7.0-8.9 |
For context, Fa-AMP1 and Fa-AMP2 have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria with IC50 values between 11 and 36 µg/ml. tandfonline.comresearchgate.net
Recombinant Expression and Biotechnological Production of Cy Amp1
Strategies for Heterologous Expression in Prokaryotic Systems (e.g., Escherichia coli)
Heterologous expression involves introducing the gene encoding the peptide into a non-native host organism to leverage its cellular machinery for synthesis. Prokaryotic systems, particularly Escherichia coli (E. coli), are widely favored for recombinant protein production due to their rapid growth rate, cost-effectiveness, ease of genetic manipulation, and high expression yields in many cases.
Several strategies are employed for the heterologous expression of antimicrobial peptides like Cy-AMP1 in E. coli. These strategies aim to overcome challenges such as peptide toxicity to the host cell, proteolytic degradation, and the formation of insoluble inclusion bodies.
A common approach involves the use of expression vectors containing strong, inducible promoters that drive the transcription of the peptide gene. Examples of such promoters used in E. coli include the T7, lac, araBAD, and rhaBAD promoters. The choice of promoter and induction conditions (e.g., inducer concentration, temperature, and induction time) can significantly impact expression levels and peptide solubility.
To mitigate the potential toxicity of AMPs to the host cell and improve stability and solubility, fusion protein technology is frequently utilized. In this strategy, the gene for the target peptide (this compound) is fused to the gene of a highly expressed, soluble carrier protein. This results in the production of a fusion protein from which the target peptide can be cleaved after purification. Various fusion tags and partners, such as His-tag, GST (Glutathione S-transferase), and SUMO (Small Ubiquitin-like Modifier), are used, each offering different advantages in terms of expression, solubility, and purification. For instance, a His-tag allows for convenient purification using metal-chelate affinity chromatography.
The selection of an appropriate E. coli host strain is also crucial for successful heterologous expression. Different strains possess varying characteristics, including protease deficiencies, chaperone availability, and the ability to handle toxic proteins or form disulfide bonds, which are important for the proper folding and activity of cysteine-rich peptides like this compound. Engineered strains with mutations in genes affecting mRNA stability or those enhancing disulfide bond formation in the cytoplasm can be particularly useful for AMP production.
Codon optimization of the synthetic gene encoding this compound is another strategy employed to enhance expression levels in E. coli. Due to differences in codon usage bias between the native source (Cycas revoluta) and the host organism (E. coli), optimizing codons can improve translation efficiency and yield.
Optimization Challenges and Methodologies in Recombinant Peptide Yield and Purity
Methodologies to optimize recombinant peptide yield and purity in E. coli focus on addressing these challenges:
Optimization of Culture Conditions: Adjusting parameters such as induction temperature, inducer concentration, and induction duration can significantly influence expression levels and solubility. Lowering the induction temperature, for example, can slow down protein synthesis and promote proper folding, reducing inclusion body formation and potentially increasing the yield of soluble peptide. Optimizing the inducer concentration can balance expression levels with the cellular capacity for protein folding and processing.
Utilization of Fusion Tags and Partners: As mentioned earlier, fusion proteins can enhance expression, solubility, and facilitate purification. The choice of fusion partner and the design of the cleavage site are critical for efficient release of the native peptide after purification.
Host Strain Selection and Engineering: Employing E. coli strains specifically engineered for improved soluble protein expression, reduced protease activity, or enhanced disulfide bond formation can lead to higher yields of correctly folded and active peptide.
Refolding Strategies: When peptides are expressed in inclusion bodies, efficient refolding protocols are essential to recover biologically active peptide. These protocols typically involve solubilizing the inclusion bodies using denaturants followed by gradual removal of the denaturant to allow the peptide to refold correctly.
Purification Strategies: Multi-step purification protocols are often necessary to obtain high-purity recombinant peptides. Affinity chromatography, leveraging fusion tags, is typically the initial capture step. Subsequent purification steps, such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC), are used to remove impurities, including host cell proteins, nucleic acids, and truncated or misfolded peptide variants. RP-HPLC, in particular, is effective for purifying peptides based on their hydrophobicity and is often used as a final polishing step to achieve high purity.
While specific yield data for recombinant this compound in E. coli can vary depending on the expression strategy and optimization, studies on other recombinant antimicrobial peptides in E. coli have reported yields in the range of milligrams per liter of culture. For example, a dimeric antifungal peptide (DiMCh-AMP1) was produced in E. coli with a reported yield of approximately 0.9 mg/L. Achieving commercially viable yields of this compound requires careful optimization of all stages of the recombinant production process, from gene design and vector selection to host strain choice, culture conditions, and purification protocols.
Advanced Research Methodologies for Cy Amp1 Investigation
Spectroscopic and Biophysical Techniques for High-Resolution Structural Analysis
Spectroscopic and biophysical methods are crucial for determining the precise three-dimensional structure of Cy-AMP1 and understanding its behavior at the molecular level.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that utilizes circularly polarized light to probe the structural aspects of chiral molecules, particularly biological macromolecules like peptides and proteins. libretexts.org By measuring the differential absorption of left and right circularly polarized light in the far ultraviolet spectral range, CD can provide valuable information about the secondary structure elements present in a peptide, such as alpha-helices, beta-sheets, turns, and random coils. libretexts.orgmosbri.eu CD spectroscopy has been employed in studies involving plant defensins and other antimicrobial peptides to assess their folding and conformational changes under various conditions. mosbri.euhep.com.cnpdfdrive.to While specific detailed CD data for this compound was not extensively found in the immediate search results, CD is a standard technique for characterizing the secondary structure content of newly isolated peptides like this compound and assessing the impact of environmental changes or mutations on its conformation. libretexts.orgmosbri.eu For instance, studies on other AMPs like Ib-AMP1 have utilized NMR to solve their solution structure, revealing loop structures stabilized by disulfide bonds, which can be complemented by CD to confirm secondary structure elements. researchgate.netmdpi.com
Advanced Mass Spectrometry (MS) Techniques for Peptide Characterization
Advanced Mass Spectrometry (MS) techniques are essential for the detailed characterization of peptides, providing information on molecular mass, amino acid sequence, and post-translational modifications. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time-of-Flight Mass Spectrometry) was used in the initial purification and characterization of this compound, determining its molecular mass to be 4583.2 Da. nih.gov Other advanced MS methods, such as electrospray ionization mass spectrometry (ESI-MS), can provide further insights into the peptide's mass-to-charge ratio and can be coupled with fragmentation techniques (e.g., tandem MS) to determine the amino acid sequence and identify modified residues. colab.ws These techniques are crucial for confirming the purity and identity of isolated this compound and for analyzing any modifications that might occur naturally or during experimental manipulation.
Computational Biology and Molecular Modeling Approaches
Computational biology and molecular modeling approaches play a vital role in complementing experimental data by providing theoretical insights into the behavior of this compound, its interactions with targets, and its conformational dynamics.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is an in silico method used to predict the preferred orientation and binding affinity of a ligand (in this case, this compound) to a biological target, such as a protein or a membrane component. biomedpharmajournal.orgmdpi.com This technique allows researchers to computationally explore potential binding sites and modes of interaction, providing insights into the molecular basis of this compound's activity. biomedpharmajournal.org Given that this compound exhibits antifungal activity potentially mediated through chitin (B13524) binding, molecular docking could be used to model the interaction between this compound and chitin or chitin-binding proteins to understand the specific residues involved in this interaction and the forces driving binding. nih.govresearchgate.net While specific molecular docking studies on this compound were not detailed in the search results, this method is widely applied in AMP research to predict interactions with microbial cell membranes or specific protein targets. biomedpharmajournal.orgmdpi.comdntb.gov.uaprobiologists.com
Molecular Dynamics Simulations for Peptide-Membrane Interactions and Conformational Dynamics
Molecular Dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time. nih.govmdpi.commdpi.com For peptides like this compound, MD simulations can provide dynamic information about their conformational flexibility, stability in different environments (e.g., aqueous solution or near a membrane), and interactions with lipid bilayers. nih.govmdpi.com Understanding how this compound interacts with microbial cell membranes is crucial for elucidating its mechanism of action, as many AMPs exert their effects by disrupting membrane integrity. nih.govmdpi.com MD simulations can model the insertion of this compound into a lipid bilayer, the formation of pores (if applicable), and the influence of peptide concentration and membrane composition on these processes. nih.govmdpi.com Although specific MD simulation studies focused solely on this compound were not prominently featured in the search results, MD simulations are a standard tool in AMP research to study peptide-membrane interactions and conformational changes relevant to their function. nih.govmdpi.comucb.brplos.org
In Silico Prediction and Design of Antimicrobial Peptide Properties
In silico methods play a crucial role in the study of antimicrobial peptides like this compound, enabling the prediction of various properties and informing the design of peptide variants. These computational approaches leverage bioinformatics tools and databases to analyze peptide sequences and structures. Techniques such as secondary and tertiary structure prediction are commonly employed to gain insights into the three-dimensional conformation of AMPs, which is often directly related to their function nih.govresearchgate.net.
In silico tools can predict physicochemical characteristics such as molecular weight, isoelectric point (pI), and hydrophobicity, which are important determinants of peptide activity and interaction with biological membranes nih.gov. Furthermore, computational methods can be used to predict potential toxicity or hemolytic activity, guiding the design of peptides with improved selectivity towards microbial cells over host cells nih.govnih.gov. While specific detailed in silico studies solely focused on this compound were not found in the immediate search results, the general application of these methods to plant AMPs and the design of improved antimicrobial peptides is well-established researchgate.netphcogj.com. These techniques would be invaluable in studying this compound's structure-function relationships and potentially designing analogs with enhanced or altered activities. Databases of antimicrobial peptides also exist, providing resources for sequence analysis and prediction tools nih.govphcogj.com.
Advanced Functional Assays for Mechanistic Elucidation
Understanding the precise mechanisms by which this compound exerts its antimicrobial effects requires the application of advanced functional assays. These methods provide detailed insights into how the peptide interacts with target cells and essential cellular components.
Membrane Permeabilization Assays (e.g., fluorescent dye leakage, electrophysiological measurements)
A common mechanism for many antimicrobial peptides involves the disruption and permeabilization of microbial cell membranes. Advanced assays are used to quantify and visualize this process. Fluorescent dye leakage assays are a widely used method, where the release of a fluorescent dye from pre-loaded vesicles or cells upon exposure to the peptide indicates membrane damage. Dyes like propidium (B1200493) iodide (PI) are frequently used; they are typically impermeable to intact cell membranes but can enter and stain the nucleus when the membrane is compromised, allowing for detection via microscopy or flow cytometry.
Electrophysiological measurements, such as patch-clamp techniques, offer a more direct assessment of membrane permeability changes induced by AMPs. These methods can detect alterations in ion flow and membrane potential, providing detailed information about the nature of pores or channels formed by the peptides in the lipid bilayer. While specific data for this compound using these assays were not found in the provided results, these are standard methodologies for investigating the membrane-disrupting activity characteristic of many antimicrobial peptides, including those from the plant defensin (B1577277) family to which this compound belongs.
Direct Target Binding Assays (e.g., DNA, chitin binding experiments)
Beyond membrane interactions, some antimicrobial peptides exert their effects by binding to intracellular targets or components of the cell wall. For this compound, its chitin-binding capability has been specifically identified and highlighted as essential for its antifungal activity. Chitin binding experiments, such as incubating the peptide with chitin beads and measuring the depletion of the peptide from the supernatant, are used to demonstrate and quantify this interaction. This direct binding to chitin, a major component of fungal cell walls, is understood to play a crucial role in this compound's ability to inhibit fungal growth.
While the primary non-membrane target identified for this compound in the provided information is chitin, some antimicrobial peptides are known to bind to DNA or inhibit DNA synthesis, leading to bacterial cell death. Assays such as electrophoretic mobility shift assays (EMSA) or fluorescence-based methods can be used to investigate peptide-DNA interactions. Although no specific DNA binding activity was reported for this compound in the search results, exploring potential interactions with other cellular targets remains an area of investigation for AMPs.
Based on the search results, a key finding regarding this compound's mechanism is its interaction with chitin:
| Peptide | Binding Target | Essential for Activity Against |
| This compound | Chitin | Fungi |
Advanced Microscopy Techniques (e.g., confocal, scanning electron microscopy for cellular effects)
Advanced microscopy techniques are indispensable for visualizing the effects of antimicrobial peptides on target cells at high resolution. Confocal microscopy allows for the imaging of fluorescently labeled cellular components and can be used to observe peptide localization within cells or track changes in membrane integrity using fluorescent indicators. For instance, confocal microscopy coupled with fluorescent dyes can visualize the uptake of the dye into cells with compromised membranes after peptide treatment.
Future Research Directions for Cy Amp1
Comprehensive Elucidation of Undefined Molecular Targets and Intracellular Pathways
Understanding the precise molecular targets and intracellular pathways modulated by Cy-AMP1 is crucial for deciphering its full mechanism of action. While some antimicrobial peptides exert their effects by disrupting cell membranes, others can penetrate microbial cells and interact with intracellular components, such as inhibiting DNA or protein synthesis. researchgate.netscienceopen.com Research indicates that some AMPs can kill target cells without causing significant membrane permeabilization, suggesting intracellular targets. scienceopen.comnih.gov
Future research should focus on identifying the specific molecules and pathways within target microorganisms that interact with this compound. Techniques such as pull-down assays, mass spectrometry, and advanced microscopy could be employed to identify binding partners and track the peptide's localization within microbial cells. Investigating the impact of this compound on essential cellular processes like cell wall synthesis, as suggested for other AMPs nih.govcpu-bioinfor.org, DNA replication, transcription, and protein synthesis would provide valuable insights into its mechanisms beyond membrane interaction. Given this compound's chitin-binding domain and its essential role in antifungal activity researchgate.net, further research is needed to fully understand how this interaction translates into specific downstream effects within fungal cells.
Investigation of Synergistic Interactions with Other Antimicrobial Compounds
The potential for synergistic interactions between antimicrobial peptides and conventional antibiotics or other antimicrobial agents is a significant area of research aimed at combating drug resistance and enhancing therapeutic efficacy. scienceopen.comresearchgate.netrsc.org Synergy can arise through various mechanisms, including AMPs facilitating the uptake of other antimicrobial compounds into microbial cells by increasing membrane permeability. researchgate.netrsc.org
Future studies should explore the synergistic potential of this compound in combination with a range of antimicrobial agents, including antibiotics currently used in clinical or agricultural settings. Investigating combinations against a variety of pathogens, particularly drug-resistant strains, is essential. Research should also aim to elucidate the mechanisms underlying any observed synergy, such as evaluating changes in membrane permeability, inhibition of efflux pumps, or combined effects on intracellular targets. Data from such studies could inform the development of combination therapies leveraging this compound's activity.
Engineering of this compound for Enhanced Specificity and Antimicrobial Potency
Engineering antimicrobial peptides through structural modifications is a promising strategy to improve their properties, including enhancing antimicrobial activity, increasing specificity towards target pathogens, and reducing potential toxicity to host cells. researchgate.net Amino acid substitutions and other modifications can influence a peptide's charge, hydrophobicity, and secondary structure, thereby altering its interaction with microbial membranes and intracellular targets. researchgate.net
Future research should focus on applying peptide engineering techniques to this compound. Structure-activity relationship studies, guided by computational modeling and experimental data, could identify key amino acid residues or structural motifs critical for its activity and specificity. Modifying the peptide sequence to optimize properties such as charge distribution, hydrophobicity, and conformational stability may lead to the development of analogs with improved potency against specific pathogens or reduced off-target effects. For instance, investigating modifications to the chitin-binding domain could further refine its antifungal specificity. researchgate.net High-throughput screening of engineered this compound variants would be valuable in identifying lead candidates with enhanced characteristics.
Exploration of this compound's Role in Plant Defense Mechanisms and Applications in Agricultural Biotechnology
Plant antimicrobial peptides, including defensins and hevein-like peptides, are integral components of the plant innate immune system, contributing to defense against various pathogens. biorxiv.orgresearchgate.net The isolation of this compound from Cycas revoluta seeds suggests a natural role in the plant's defense mechanisms. nih.govresearchgate.net Utilizing plant AMPs in agricultural biotechnology, such as through the development of transgenic plants expressing AMP genes, is being explored as a sustainable approach to enhance crop resistance. researchgate.net
Q & A
Q. How can researchers establish the structural identity and purity of Cy-AMP1?
To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of peptide bonds and disulfide bridges, complemented by mass spectrometry (MS) for molecular weight validation. For purity, employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient elution system (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Purity thresholds should exceed 95%, with impurities documented via UV detection at 214 nm. Reproducibility requires triplicate runs and comparison to synthetic standards .
Q. What experimental models are optimal for assessing this compound’s antimicrobial efficacy?
Use in vitro minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with broth microdilution following CLSI guidelines. Include time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. For eukaryotic cytotoxicity, employ human cell lines (e.g., HEK-293) and measure IC₅₀ via MTT assays. Ensure negative controls (vehicle-only) and positive controls (e.g., polymyxin B) are included to validate experimental conditions .
Q. How can researchers validate this compound’s mechanism of action on microbial membranes?
Utilize fluorescence-based assays with dyes like SYTOX Green to detect membrane permeability changes. Combine with transmission electron microscopy (TEM) to visualize membrane disruption. For quantitative analysis, employ circular dichroism (CD) spectroscopy to confirm secondary structural changes (e.g., α-helix stabilization) in lipid bilayer mimics (e.g., SDS or DPC micelles) .
Advanced Research Questions
Q. What methodological strategies resolve discrepancies in this compound’s reported bioactivity across studies?
Conduct a systematic meta-analysis of published data, focusing on variables such as bacterial strain specificity, peptide concentration gradients, and solvent systems (e.g., DMSO vs. aqueous buffers). Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Replicate conflicting experiments under standardized conditions, controlling for pH, temperature, and ionic strength. Report raw data and confidence intervals to enhance reproducibility .
Q. How can researchers optimize this compound purification for high-throughput screening?
Develop a two-step protocol: (1) Crude peptide extraction via solid-phase synthesis followed by (2) RP-HPLC with a 5–40% acetonitrile gradient over 60 minutes. Adjust column temperature (25–40°C) and flow rate (1–2 mL/min) to improve resolution. Validate scalability using preparative HPLC and characterize yield vs. purity trade-offs. Include MALDI-TOF MS for batch consistency verification .
Q. What integrative approaches address this compound’s potential resistance development in pathogens?
Combine genomic (e.g., RNA-seq) and proteomic (e.g., LC-MS/MS) profiling of treated microbial populations to identify resistance markers (e.g., efflux pump upregulation). Use directed evolution experiments with serial passaging under sub-inhibitory this compound concentrations. Pair with molecular dynamics simulations to predict mutation hotspots in peptide-target interactions .
Q. How should multi-omics data be leveraged to study this compound’s host immunomodulatory effects?
Design longitudinal studies integrating transcriptomics (RNA-seq of immune cells), metabolomics (untargeted LC-MS), and cytokine profiling (multiplex ELISA). Apply pathway enrichment analysis (e.g., KEGG, Reactome) to map immune signaling cascades. Validate findings with CRISPR-Cas9 knockouts of key receptors (e.g., TLR4) in murine models .
Q. What criteria define synergistic combinations of this compound with existing antibiotics?
Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤0.5. Validate combinations in biofilm models (e.g., Calgary biofilm device) and in vivo infection models (e.g., Galleria mellonella). Include isobologram analysis to quantify dose-reduction effects and minimize cytotoxicity .
Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters). Document all experimental variables in supplementary materials to enable peer scrutiny .
- Ethical Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, sequencing data, and statistical scripts in public repositories (e.g., Zenodo, PRIDE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
